molecular formula C7H8N2O B13917223 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one

Cat. No.: B13917223
M. Wt: 136.15 g/mol
InChI Key: NTABJQYYEDKKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method involves the reaction of pyrrole with formamide under acidic conditions to form the desired pyrrolopyrimidinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrimidinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydropyrrolo derivatives .

Scientific Research Applications

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which can have therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C7H8N2O/c10-7-8-4-3-6-2-1-5-9(6)7/h3-4H,1-2,5H2

InChI Key

NTABJQYYEDKKCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=NC(=O)N2C1

Origin of Product

United States

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